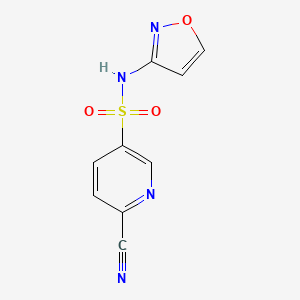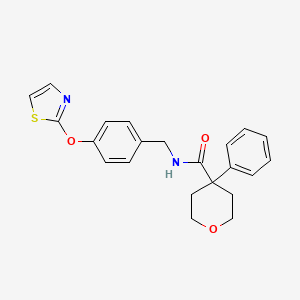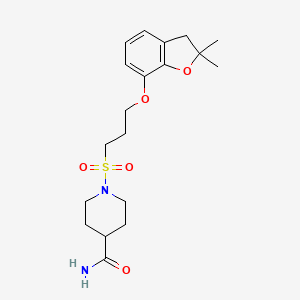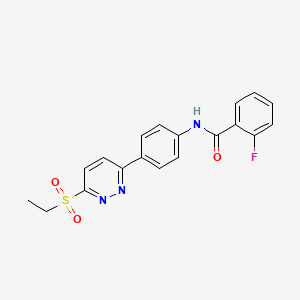
6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide” is a chemical compound with the molecular formula C9H6N4O3S . It has an average mass of 250.234 Da and a monoisotopic mass of 250.016068 Da . The compound is part of the oxazole family, which is known for its wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an oxazole ring via a sulfonamide linkage . The pyridine ring carries a cyano group at the 6-position .Scientific Research Applications
Antibacterial and Antifungal Applications
Research indicates that derivatives of sulfonamides, including structures related to 6-Cyano-N-(1,2-oxazol-3-yl)pyridine-3-sulfonamide, have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed with significant antibacterial properties against various pathogens (Azab, Youssef, & El-Bordany, 2013). Similarly, derivatives incorporating the pyridine-3-sulfonamide scaffold have shown promising antifungal activity against strains like Candida albicans, highlighting their potential in treating infections related to compromised immune systems (Szafrański, Sławiński, Kędzia, & Kwapisz, 2017).
Insecticidal Activities
The sulfonamide group, often featured in compounds like this compound, has been incorporated into various heterocyclic frameworks to explore its insecticidal potential. Studies have reported the synthesis of sulfonamide-bearing thiazole derivatives demonstrating significant insecticidal effects against pests such as the cotton leafworm, Spodoptera littoralis. These findings underscore the role of sulfonamide derivatives in developing new, effective insecticides (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Anticancer Research
Sulfonamide derivatives, related to the chemical structure of this compound, have been investigated for their potential anticancer properties. For instance, the synthesis and evaluation of pyrenyl derivatives encapsulated in water-soluble metalla-cages, including sulfonamide functionalities, have demonstrated enhanced cytotoxicity against cancer cells, suggesting their utility in drug delivery systems aimed at cancer treatment (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Future Directions
The future directions for research on “6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the known biological activities of oxazole derivatives , this compound may hold promise for the development of new therapeutic agents.
properties
IUPAC Name |
6-cyano-N-(1,2-oxazol-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3S/c10-5-7-1-2-8(6-11-7)17(14,15)13-9-3-4-16-12-9/h1-4,6H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMQFGQNEMGDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NC2=NOC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)


![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)
![3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)

![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2637677.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2637678.png)



![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2637684.png)